3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine
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Overview
Description
3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine is a heterocyclic compound that features both imidazole and pyridine rings The presence of a fluorophenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzyl halides in a nucleophilic substitution reaction.
Formation of the pyridine ring: This can be done through various methods, including the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorobenzyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in various biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[(3-Chlorophenyl)methyl]imidazol-2-yl]pyridine
- 3-[1-[(3-Bromophenyl)methyl]imidazol-2-yl]pyridine
- 3-[1-[(3-Methylphenyl)methyl]imidazol-2-yl]pyridine
Uniqueness
3-[1-[(3-Fluorophenyl)methyl]imidazol-2-yl]pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to its analogs .
Properties
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]imidazol-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-14-5-1-3-12(9-14)11-19-8-7-18-15(19)13-4-2-6-17-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCLYAGHYYFFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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